molecular formula C27H25F2N5O3 B8300923 N-[5-(3,5-Difluoro-benzyl)-1H-indazol-3-yl]-2-nitro-4-piperidin-1-ylmethyl-benzamide

N-[5-(3,5-Difluoro-benzyl)-1H-indazol-3-yl]-2-nitro-4-piperidin-1-ylmethyl-benzamide

Cat. No.: B8300923
M. Wt: 505.5 g/mol
InChI Key: RBAZPORIUOZSNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(3,5-Difluoro-benzyl)-1H-indazol-3-yl]-2-nitro-4-piperidin-1-ylmethyl-benzamide is a useful research compound. Its molecular formula is C27H25F2N5O3 and its molecular weight is 505.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C27H25F2N5O3

Molecular Weight

505.5 g/mol

IUPAC Name

N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-2-nitro-4-(piperidin-1-ylmethyl)benzamide

InChI

InChI=1S/C27H25F2N5O3/c28-20-11-19(12-21(29)15-20)10-17-5-7-24-23(13-17)26(32-31-24)30-27(35)22-6-4-18(14-25(22)34(36)37)16-33-8-2-1-3-9-33/h4-7,11-15H,1-3,8-10,16H2,(H2,30,31,32,35)

InChI Key

RBAZPORIUOZSNO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Nitro-4-piperidin-1-ylmethyl-benzoic acid hydrochloride (440 mg, 1.46 mmol) was treated with thionyl chloride (5 mL) and refluxed for 1 hour. Excess of reagent was removed by evaporation followed by evaporation from toluene (2×5 mL). The solid was further died under vacuum. The acid chloride was treated with dry pyridine (7 mL), cooled to 4° C. and added with 5-(3,5-difluoro-benzyl)-1H-indazol-3-ylamine (315 mg, 1.22 mmol) in dry pyridine (3 mL) under a nitrogen atmosphere, with stirring. After stirring for a few hours the reaction was left at 0° C. over-night. EtOAc (50 mL) and water (50 mL) were added, pH was adjusted to 9 with concentrated NH4OH. The organic layer was separated, dried over sodium sulphate, evaporated to dryness and purified over silica gel (DCM: MeOH 95:5) affording 266 mg of title compound in 43% yield.
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
315 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
43%

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